molecular formula C24H14ClFN4O5 B2644978 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-41-4

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No. B2644978
M. Wt: 492.85
InChI Key: GERGOLBRURWNDS-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H14ClFN4O5 and its molecular weight is 492.85. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Heterocyclic Compound Synthesis : The research demonstrates the synthesis of various heterocyclic compounds, including quinazoline derivatives, through complex reactions. For example, the synthesis of thiazole derivatives from oxadiazoles indicates the versatility of these compounds in forming new chemical structures with potential applications in medicinal chemistry and material science M. Gorelik et al., 1971.

  • Photoinduced Reactions : Another study explored the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, highlighting the potential for developing green and efficient synthesis methods for pyrazole-fused quinones, which could be relevant for synthesizing compounds like the one Yang He et al., 2021.

Potential Applications

  • Antimicrobial and Antitumor Activities : Several studies have synthesized novel oxadiazole and quinazoline derivatives, testing them for antimicrobial and antitumor activities. This suggests that compounds structurally related to "3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione" could have potential applications in developing new therapeutic agents Catalin V. Maftei et al., 2013.

  • Receptor Binding Activities : The study on 3-hydroxy-quinazoline-2,4-dione derivatives reports their binding activities to Gly/NMDA, AMPA, and KA receptors, indicating potential for neurological applications. This underscores the significance of quinazoline derivatives in designing receptor-selective ligands V. Colotta et al., 2004.

properties

CAS RN

1207032-41-4

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Molecular Formula

C24H14ClFN4O5

Molecular Weight

492.85

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H14ClFN4O5/c25-16-5-3-13(8-17(16)26)21-28-22(35-29-21)14-2-4-15-18(9-14)27-24(32)30(23(15)31)10-12-1-6-19-20(7-12)34-11-33-19/h1-9H,10-11H2,(H,27,32)

InChI Key

GERGOLBRURWNDS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC(=C(C=C6)Cl)F)NC3=O

solubility

not available

Origin of Product

United States

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